Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 151290-84-5
VCID: VC8342401
InChI: InChI=1S/C8H13N3O2S/c1-4-13-8(12)5-6(9)11(2)10-7(5)14-3/h4,9H2,1-3H3
SMILES: CCOC(=O)C1=C(N(N=C1SC)C)N
Molecular Formula: C8H13N3O2S
Molecular Weight: 215.28 g/mol

Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate

CAS No.: 151290-84-5

Cat. No.: VC8342401

Molecular Formula: C8H13N3O2S

Molecular Weight: 215.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate - 151290-84-5

Specification

CAS No. 151290-84-5
Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
IUPAC Name ethyl 5-amino-1-methyl-3-methylsulfanylpyrazole-4-carboxylate
Standard InChI InChI=1S/C8H13N3O2S/c1-4-13-8(12)5-6(9)11(2)10-7(5)14-3/h4,9H2,1-3H3
Standard InChI Key SYOQMLHHWLPSBZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1SC)C)N
Canonical SMILES CCOC(=O)C1=C(N(N=C1SC)C)N

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure centers on a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Key substituents include:

  • Amino group (-NH₂) at position 5, enhancing nucleophilic reactivity and hydrogen-bonding capacity.

  • Methylthio group (-S-CH₃) at position 3, contributing to lipophilicity and electron-withdrawing effects.

  • Ethyl ester (-COOEt) at position 4, influencing solubility and serving as a synthetic handle for further derivatization .

The molecular formula is C₈H₁₃N₃O₂S, with a molar mass of 215.27 g/mol. The SMILES notation O=C(OCC)C=1C(=NN(C1N)C)SC and InChIKey SYOQMLHHWLPSBZ-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Electronic Properties

The methylthio group’s electron-withdrawing nature polarizes the pyrazole ring, while the amino group donates electron density, creating a push-pull electronic environment. This duality facilitates interactions with biological targets, such as enzymes and receptors .

Synthesis and Manufacturing Processes

Conventional Synthesis Route

The primary industrial synthesis involves a cyclocondensation reaction between methyl hydrazine and ethoxy methylene ethyl cyanoacetate in toluene :

  • Cyclization: Methyl hydrazine reacts with ethoxy methylene ethyl cyanoacetate at elevated temperatures (80–100°C), forming the pyrazole ring.

  • Purification: The crude product is isolated via solvent extraction and recrystallized from ethanol, achieving >98% purity .

Optimization Strategies

  • Solvent Selection: Toluene minimizes side reactions compared to polar solvents, improving yield to 85–90% .

  • Catalysis: Lewis acids like ZnCl₂ accelerate ring closure but risk ester group hydrolysis, necessitating careful pH control .

Alternative Methodologies

Physical and Chemical Properties

Thermodynamic Parameters

While direct data for this compound is limited, analogues provide insights:

PropertyValue (Analogues)Source
Melting Point105–110°C
Boiling Point320–325°C (estimated)
LogP (Lipophilicity)1.8 ± 0.3

The ethyl ester enhances solubility in organic solvents (e.g., ethanol, DMSO) but limits aqueous solubility (<0.1 mg/mL) .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch) .

  • NMR: ¹H NMR (CDCl₃) δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, SCH₃), 3.70 (s, 3H, N-CH₃) .

Chemical Reactivity and Derivatives

Nucleophilic Substitutions

The amino group undergoes acylation and alkylation, enabling the synthesis of amide and imine derivatives. For example, reaction with acetyl chloride yields N-acetyl-5-amino-pyrazole derivatives .

Condensation Reactions

The ethyl ester participates in Claisen condensations with ketones, forming β-keto esters used in heterocycle synthesis .

Representative Derivatives

DerivativeModificationApplication
5-Acetamido analogueAcylation at NH₂Enhanced metabolic stability
Carboxylic acidEster hydrolysisIonic conjugates for drug delivery

Pharmacological Activities and Mechanisms

Cyclooxygenase (COX) Inhibition

The compound inhibits COX-2 with an IC₅₀ of 12.3 µM, comparable to celecoxib (IC₅₀ 8.7 µM) . Docking studies suggest the methylthio group occupies the hydrophobic pocket of COX-2, while the amino group hydrogen-bonds to Ser530 .

Corticotropin-Releasing Factor (CRF) Antagonism

Derivatives bearing trichlorophenyl groups exhibit CRF-1 receptor binding (Kᵢ = 4.2 nM), potentially useful in anxiety disorders .

Antimicrobial Activity

Against Staphylococcus aureus, minimal inhibitory concentrations (MIC) range from 64–128 µg/mL, suggesting moderate efficacy .

Applications in Industry and Research

Agrochemicals

As a precursor to sulfonylurea herbicides, the compound’s pyrazole core is functionalized to inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .

Pharmaceutical Intermediates

  • Analgesics: Structural analogs show 60% writhing inhibition in acetic acid-induced pain models .

  • Anticancer Agents: Aurora kinase inhibitors derived from this scaffold are in preclinical trials .

Recent Advances and Future Directions

Green Synthesis Initiatives

Solid-phase synthesis using recyclable resins reduces solvent waste by 70%, though yields remain suboptimal (65–70%) .

Targeted Drug Delivery

Nanoparticle-encapsulated derivatives show enhanced blood-brain barrier penetration in murine models, with a 3.2-fold increase in brain concentration .

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